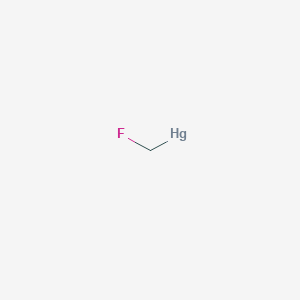
Fluoromethylmercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoromethylmercury is an organomercury compound where a fluoromethyl group is bonded to a mercury atom This compound is of interest due to its unique chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions: Fluoromethylmercury can be synthesized through the reaction of methylmercury chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the product. The general reaction is as follows:
CH3HgCl+AgF→CH3HgF+AgCl
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the specialized conditions required for its synthesis. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and using appropriate safety measures to handle the toxic reagents and products.
化学反应分析
Types of Reactions: Fluoromethylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) fluoride and formaldehyde.
Reduction: Reduction reactions are less common due to the stability of the mercury-carbon bond.
Substitution: The fluorine atom in this compound can be substituted by other halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Mercury(II) fluoride and formaldehyde.
Substitution: Methylmercury halides (e.g., methylmercury chloride, methylmercury bromide).
科学研究应用
Fluoromethylmercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a tool for studying mercury toxicity.
Industry: Limited industrial applications due to its toxicity, but it can be used in specialized chemical processes.
作用机制
The mechanism by which fluoromethylmercury exerts its effects involves the interaction of the mercury atom with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions and lead to toxicity. The molecular targets include enzymes involved in cellular respiration and antioxidant defense, leading to oxidative stress and cellular damage.
相似化合物的比较
Fluoromethylmercury can be compared with other organomercury compounds such as methylmercury chloride, methylmercury bromide, and ethylmercury. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity in certain reactions. Similar compounds include:
- Methylmercury chloride
- Methylmercury bromide
- Ethylmercury
This compound is unique due to its specific reactivity patterns and the influence of the fluorine atom on its chemical behavior.
属性
CAS 编号 |
420-08-6 |
|---|---|
分子式 |
CH2FHg |
分子量 |
233.62 g/mol |
IUPAC 名称 |
fluoromethylmercury |
InChI |
InChI=1S/CH2F.Hg/c1-2;/h1H2; |
InChI 键 |
PLBPPKJNZYOGFM-UHFFFAOYSA-N |
规范 SMILES |
C(F)[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


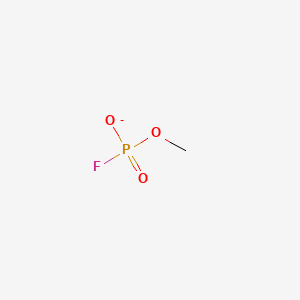
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)

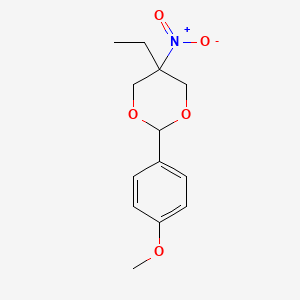
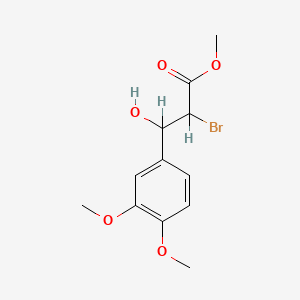
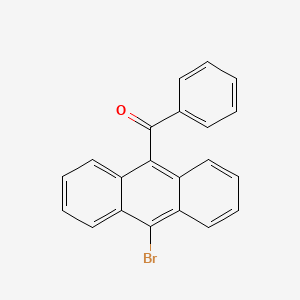
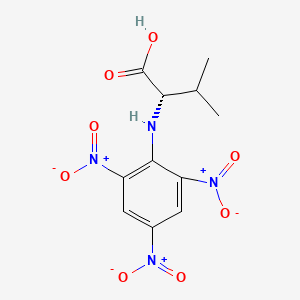
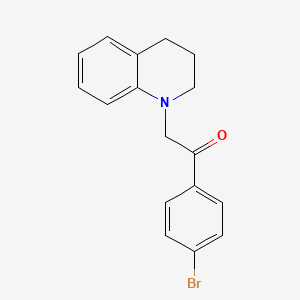
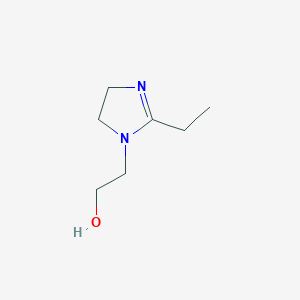

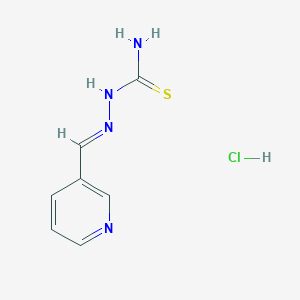
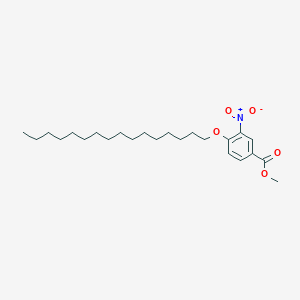
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

